molecular formula C14H12F3IO4S B1596822 (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate CAS No. 115298-63-0

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate

Cat. No.: B1596822
CAS No.: 115298-63-0
M. Wt: 460.21 g/mol
InChI Key: YXSLFXLNXREQFW-UHFFFAOYSA-M
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Description

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is a hypervalent iodine compound known for its utility in organic synthesis. This compound is part of the diaryliodonium salts family, which are characterized by their high reactivity and ability to act as electrophilic arylating agents. These properties make them valuable in various chemical transformations, including cross-coupling reactions and arylation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of iodoarenes with suitable oxidants to form the iodonium intermediate, followed by ligand exchange with an arene. One common method includes the use of hypervalent iodine reagents and boron Lewis acids . Another approach involves the electrochemical synthesis of diaryliodonium salts, which is a scalable and efficient method .

Industrial Production Methods

Industrial production of diaryliodonium salts, including this compound, often employs continuous-flow synthesis techniques. This method allows for the safe and scalable production of these compounds with high efficiency and minimal waste .

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include palladium catalysts for coupling reactions and boron reagents for transmetalation processes. Typical reaction conditions involve mild temperatures and the use of organic solvents such as acetonitrile .

Major Products Formed

The major products formed from reactions involving this compound include arylated compounds, such as aryl ethers, aryl amines, and aryl sulfides .

Scientific Research Applications

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate involves its ability to act as an electrophilic arylating agent. It facilitates the transfer of an aryl group to a nucleophile, forming new carbon-aryl or heteroatom-aryl bonds. This process is often catalyzed by transition metals such as palladium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate is unique due to its specific substituents, which provide distinct reactivity and selectivity in arylation reactions. Its methoxy group enhances its electrophilicity, making it a more effective arylating agent compared to other diaryliodonium salts .

Properties

IUPAC Name

(4-methoxyphenyl)-phenyliodanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12IO.CHF3O3S/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;2-1(3,4)8(5,6)7/h2-10H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLFXLNXREQFW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3IO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370539
Record name AC1MC22W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115298-63-0
Record name AC1MC22W
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate
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(4-Methoxyphenyl)(phenyl)iodonium trifluoromethanesulfonate

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